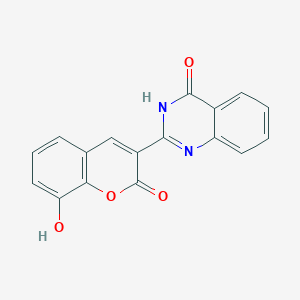
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of both a chromenone and a quinazolinone moiety, which are fused together. The chromenone moiety is known for its biological activities, while the quinazolinone moiety is often associated with pharmacological properties. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one typically involves the condensation of an appropriate chromenone derivative with a quinazolinone precursor. One common method involves the use of 8-hydroxy-2-oxo-2H-chromene-3-carbaldehyde and 2-aminobenzamide as starting materials. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenone moiety can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in both the chromenone and quinazolinone moieties can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the aromatic rings can be substituted with various functional groups, such as halogens, alkyl, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, alkylated, or nitrated derivatives.
科学研究应用
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve multiple molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
相似化合物的比较
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one can be compared with other similar compounds, such as:
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazoline: Lacks the carbonyl group in the quinazolinone moiety, which may result in different biological activities.
8-hydroxyquinazolin-4(3H)-one: Lacks the chromenone moiety, which may affect its pharmacological properties.
2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one: Lacks the hydroxyl group in the chromenone moiety, which may influence its chemical reactivity and biological activities.
The uniqueness of this compound lies in the combination of the chromenone and quinazolinone moieties, which endows it with a diverse range of chemical and biological properties.
属性
CAS 编号 |
2309798-26-1 |
|---|---|
分子式 |
C17H10N2O4 |
分子量 |
306.277 |
IUPAC 名称 |
2-(8-hydroxy-2-oxochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H10N2O4/c20-13-7-3-4-9-8-11(17(22)23-14(9)13)15-18-12-6-2-1-5-10(12)16(21)19-15/h1-8,20H,(H,18,19,21) |
InChI 键 |
AGNRDUDVCXKHID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


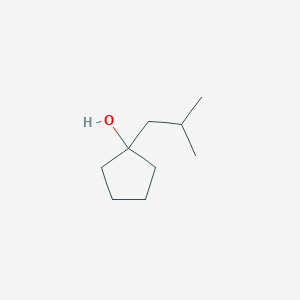
![methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2393898.png)

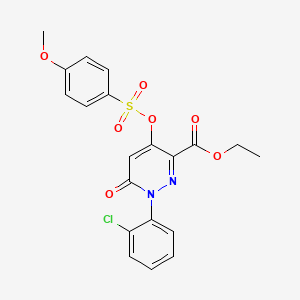
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2393905.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2393908.png)
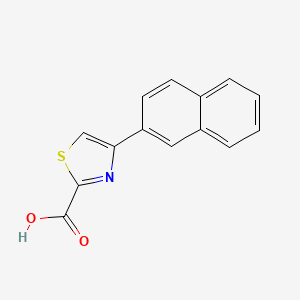
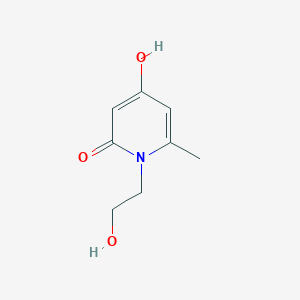
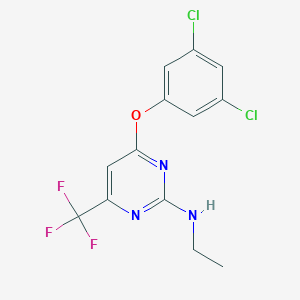
![N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide](/img/structure/B2393913.png)
![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2393914.png)
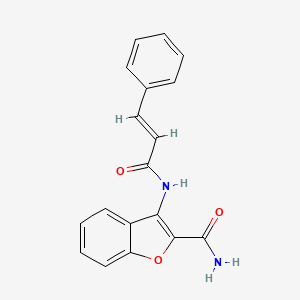
![6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2393918.png)
